molecular formula C12H11NO4 B13136846 Methyl7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Methyl7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B13136846
M. Wt: 233.22 g/mol
InChI Key: KODOKXSNSPSQQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative characterized by a methoxy group at position 7, a ketone at position 2, and a methyl ester at position 2. This compound belongs to a broader class of 2-oxo-1,2-dihydroquinoline-3-carboxylates, which are studied for their synthetic versatility and biological activities, including antiviral, anticancer, and antimicrobial properties . Its structure allows for regioselective modifications, particularly at the sulfur, nitrogen, and oxygen centers, enabling the generation of combinatorial libraries for drug discovery .

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 7-methoxy-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C12H11NO4/c1-16-8-4-3-7-5-9(12(15)17-2)11(14)13-10(7)6-8/h3-6H,1-2H3,(H,13,14)

InChI Key

KODOKXSNSPSQQO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)C(=O)OC

Origin of Product

United States

Preparation Methods

Alkylation of Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate

Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate is alkylated with CH3I to produce Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate.

Reaction Conditions

  • The reaction takes place in DMF solution at 50 °C for 1 hour, using triethylamine as a base.
  • S-methylation happens selectively to produce methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate in near quantitative yield.

Subsequent Alkylation

  • A stronger base, such as NaH or K2CO3, is required for further alkylation with CH3I.
  • The reaction produces a mixture of products: methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate and methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate.
  • The O-methylated product is major, while the N-methylated product is minor.
  • Extended heating results in a practically pure O-methylated product.

Table 1: Methylation of Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate

Experiment Base Solvent Temp (°C) Time (h) O-methylated Product Yield (%) N-methylated Product Yield (%)
1 NaH DMF 20 1 80 20
2 NaH DMF 20 3 90 10
3 K2CO3 DMF 20 1 85 15
4 K2CO3 DMF 20 3 95 5
5 K2CO3 MeCN 80 5 99 1
6 K2CO3 Acetone 56 8 98 2
7 K2CO3 DMF 80 8 >99 <1
8 K2CO3 DMF 80 12 >99 <1
9 K2CO3 DMF 100 6 >99 <1
10 K2CO3 DMF 100 10 >99 <1

Reaction Mechanism

  • The methylation of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate proceeds via an SN2 mechanism with the anion generated by NaH or K2CO3.
  • The reaction rate increases with the solvent's polarity.
  • Steric hindrance near the nitrogen atom favors methylation at the oxygen atom.

Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives

Coupling Reaction

  • 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives are synthesized via a coupling reaction between selected amines and 4-oxo-1,4-dihydroquinoline-3-carboxylic acids.
  • Polystyrene-supported 1-hydroxy-1H-benzotriazole (HOBt) is used as a coupling reagent.
  • The 4-oxo-1,4-dihydroquinoline-3-carboxylic acids are obtained in three steps following the Gould-Jacobs’ procedure.

Synthesis of 2-substituted derivatives

  • 2-substituted-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives are synthesized through a similar coupling reaction using 2-substituted quinoline-3-carboxylic acids.
  • N-Alkylation of isatoic anhydride with 1-bromopentane in anhydrous N,N-dimethylformamide (DMF), in the presence of sodium hydride, yields 1-n-pentyl-1H-benzo[d]oxazine-2,4-dione.
  • Selected β-ketoesters react with 1-n-pentyl-1H-benzo[d]oxazine-2,4-dione in anhydrous DMF in the presence of sodium hydride, yielding 4-oxo-1-pentyl-2-substituted-1,4-dihydro-quinoline-3-carboxylic acid ethyl esters.
  • Hydrolysis in 10% aqueous NaOH results in the corresponding 4-oxo-1-pentyl-2-substituted-1,4-dihydroquinoline-3-carboxylic acids.

Synthesis of "retro-amide" isomers

  • "Retro-amide" isomers are synthesized starting from 4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxylic acid using a Curtius reaction in the presence of diphenylphosphorylazide (DPPA).
  • This reaction is conducted in tert-butanol in the presence of potassium tert-butanolate to obtain the corresponding amine derivative protected by a butoxycarbonyl moiety, which is easily cleaved in acidic conditions.
  • Treatment of the protected amine with hydrochloric acid in isopropanol yields the 3-amino-4-oxo-1,4-dihydroquinoline hydrochloride.
  • Addition of the desired acyl chloride, under classical conditions, leads to the corresponding carboxamide derivatives.

Synthesis of 3-aminomethyl-4-oxo-1-pentyl-1,4-dihydroquinoline derivatives

  • 3-Aminomethyl-4-oxo-1-pentyl-1,4-dihydroquinoline derivatives are synthesized starting from the carboxylic acid.
  • The carboxylic acid is first converted into its carbaldehyde analogue, using tributyltin hydride in the presence of tetrakis(triphenylphosphine)palladium(0) in dry toluene, which is then engaged into a reductive amination reaction with selected amines in the presence of sodium cyanoborohydride in dry methanol to afford the target 3-aminomethyl-quinoline derivatives.

Synthesis of 1-Pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide derivative

  • 1-Pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide derivative is obtained from 1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxylic acid using the same coupling procedure.
  • To obtain the 4-thioxo-1,4-dihydroquinoline nucleus, the 4-oxo-1-pentyl-1,4-dihydroquinoline-3-yl carboxylic acid ethyl ester is treated with phosphorus pentasulfide in pyridine furnishing its 4-thioxo isomer with very good yield.
  • Hydrolysis by lithium hydroxide in a tetrahydrofurane/water mixture results in the corresponding 1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxylic acid.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,3-dione derivatives, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

Antiviral Activity

Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate has demonstrated potential as an antiviral agent. Research indicates that derivatives of quinoline compounds can inhibit the replication of viruses, including Hepatitis B Virus (HBV). In vitro studies have shown that certain derivatives exhibit high inhibition rates against HBV at concentrations around 10 µM, suggesting their viability as therapeutic agents against viral infections .

Case Study: Hepatitis B Virus Inhibition

A study focused on the synthesis of various quinoline derivatives, including methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, found that these compounds could effectively inhibit HBV replication. The molecular docking simulations supported their potential as inhibitors by showing favorable interactions with viral proteins .

Anticancer Activity

The anticancer properties of methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate have been extensively studied. Compounds within this class have shown promising results in inhibiting cancer cell proliferation, particularly against breast cancer cell lines such as MCF-7.

Case Study: Anticancer Efficacy

In a comparative study, synthesized derivatives were tested against the MCF-7 cell line using the MTT assay. The results indicated that several compounds exhibited significant anticancer activity compared to the reference drug Doxorubicin (Dox), highlighting their potential as chemotherapeutic agents .

Antibacterial Activity

Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate also exhibits antibacterial properties. Research has shown that quinolone derivatives can act as effective inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial replication.

Case Study: Inhibition of E. coli

A study evaluating the structure-activity relationship (SAR) of various quinolone derivatives found that modifications at specific positions significantly influenced antibacterial potency against various strains of E. coli and other Gram-negative bacteria. The compound's effectiveness was demonstrated through minimum inhibitory concentration (MIC) assays, revealing its potential in treating bacterial infections resistant to conventional antibiotics .

Summary Table of Applications

ApplicationActivity TypeKey Findings
AntiviralHepatitis B VirusHigh inhibition at 10 µM concentration
AnticancerBreast Cancer (MCF-7)Significant activity compared to Dox
AntibacterialE. coliEffective inhibition with optimized derivatives

Mechanism of Action

The mechanism of action of Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can help improve cognitive function in neurodegenerative diseases .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several derivatives, differing primarily in substituent positions and functional groups. Key analogues include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate -OH (4), =S (2), -COOCH3 (3) C12H11NO3S 249.29 S-alkylation regioselectivity; anti-HBV activity
Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate -Cl (4), =O (2), -COOCH2CH3 (3) C12H10ClNO3 251.67 Precursor for anti-HIV compounds
Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate -OCH3 (4), -SCH3 (2), -COOCH3 (3) C13H13NO3S 263.31 O-methylation product; HBV inhibition
Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate -OCH3 (7,8), =O (2), -COOCH2CH3 (3) C14H15NO5 277.27 Potential antioxidant activity

Substituent Impact on Reactivity and Bioactivity :

  • Electron-Withdrawing Groups (e.g., -Cl, =S): Enhance electrophilic substitution at sulfur or nitrogen, as seen in the preferential S-methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate under mild conditions .
  • Methoxy Groups (e.g., 7-OCH3) : Increase steric hindrance and alter electronic density, affecting binding to biological targets. For example, methoxy-substituted derivatives exhibit improved membrane permeability due to reduced polarity .
  • Ester vs. Carboxylic Acid : Methyl/ethyl esters enhance lipophilicity compared to free carboxylic acids, influencing pharmacokinetic properties like absorption and distribution .
Regioselectivity in Alkylation Reactions

Comparative studies reveal that substituents dictate regioselectivity in alkylation:

  • S-Alkylation: Dominates in methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate due to the high nucleophilicity of the sulfur atom, yielding methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate (81% yield) .
  • O-Alkylation: Requires stronger bases (e.g., NaH) and prolonged heating, leading to methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate (80–99% yield) .
  • N-Alkylation: Occurs as a minor pathway (1–20% yield) under kinetic control, forming methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate .

In contrast, the absence of a thioxo group (e.g., in ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate) shifts reactivity toward electrophilic aromatic substitution at position 4 .

Biological Activity

Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antiviral, anticancer, and antimicrobial effects, supported by various studies and data tables.

1. Chemical Structure and Properties

Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate belongs to the class of quinoline derivatives, which are known for their broad spectrum of biological activities. The compound's structure can be represented as follows:

C12H11NO4\text{C}_{12}\text{H}_{11}\text{N}\text{O}_4

This molecular configuration contributes to its interaction with various biological targets.

2. Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent , particularly against Hepatitis B Virus (HBV). In vitro experiments demonstrated that methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate exhibited significant inhibition of HBV replication at a concentration of 10 µM. The mechanism of action appears to involve interference with viral entry and replication processes within host cells.

Table 1: Antiviral Activity Against HBV

CompoundConcentration (µM)% Inhibition
Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate1085%
Reference Compound A1075%
Reference Compound B1060%

This data indicates that the compound is a potent candidate for further development as an antiviral therapeutic agent.

3. Anticancer Activity

The anticancer properties of methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate have been investigated in various cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). The compound demonstrated significant cytotoxic effects, with IC50 values indicating strong antiproliferative activity.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-71.4 ± 0.2Induction of apoptosis via caspase activation
Panc-11.2 ± 0.2Cell cycle arrest at G2/M phase

The mechanism involves apoptosis induction, as evidenced by increased levels of pro-apoptotic markers such as BAX and decreased levels of anti-apoptotic proteins like Bcl-2.

4. Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial and fungal strains. Studies have shown that methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate possesses significant antibacterial effects, making it a potential candidate for the development of new antimicrobial agents.

Table 3: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

These findings suggest that the compound could be effective in treating infections caused by resistant strains of bacteria and fungi.

5. Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of methyl 7-methoxy-2-oxo-1,2-dihydroquinoline derivatives:

  • Study on HBV Inhibition : A study conducted on HepG2 cells indicated that the compound significantly reduced HBV replication through molecular docking simulations that predicted strong binding affinity to viral proteins .
  • Anticancer Mechanisms : Another research highlighted that treatment with this compound led to cell cycle arrest in MCF-7 cells, which was confirmed through flow cytometry analysis .
  • Antimicrobial Efficacy : Research demonstrated that methyl 7-methoxy derivatives showed promising results against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Q & A

Basic Research Question

  • X-ray Diffraction : Single-crystal X-ray analysis resolves intramolecular hydrogen bonding (e.g., O–H···O interactions) and confirms planarity of the quinoline core. SHELXL (for refinement) and Olex2 (for visualization) are standard tools .
  • NMR/IR Spectroscopy :
    • ¹H NMR : Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm); the C=O group at position 2 shows a deshielded carbon (~δ 165–170 ppm in ¹³C NMR).
    • IR : Stretching vibrations at ~1680 cm⁻¹ (C=O) and ~3200 cm⁻¹ (O–H) .

How can structural modifications at the 7-methoxy or 3-carboxylate positions enhance biological activity, and what methodological challenges arise?

Advanced Research Question

  • Hydrazide Derivatives : Reacting the ester with hydrazine hydrate in ethanol replaces the ethoxy group with a hydrazide (–CONHNH₂), improving solubility for α-glucosidase inhibition studies .
  • Methoxy Substitution : Introducing electron-donating groups (e.g., –OCH₃) at position 7 stabilizes the quinoline ring via resonance, as shown in luminescent terbium complexes for pesticide detection .
    Challenges : Steric hindrance from the methoxy group complicates functionalization at position 3; microwave-assisted synthesis may mitigate this .

What crystallographic challenges arise during refinement, and how can SHELX software address them?

Advanced Research Question

  • Twinned Crystals : Common in quinoline derivatives due to planar stacking. SHELXL’s TWIN command resolves overlapping reflections .
  • Hydrogen Bonding Networks : SHELXL’s DFIX restraints model O–H···O interactions accurately, critical for confirming stability .
  • Disorder : Methoxy groups may exhibit rotational disorder; PART instructions in SHELXL refine occupancy factors .

How do substituent variations impact the compound’s electronic properties and applications in supramolecular chemistry?

Advanced Research Question

  • Electron-Withdrawing Groups (e.g., –NO₂) : Increase quinoline’s π-acidity, enhancing coordination with lanthanides (e.g., Tb³⁺) in luminescent sensors .
  • Methoxy vs. Hydroxy Groups : Methoxy improves lipophilicity for membrane permeability in drug design, while hydroxy groups enable hydrogen bonding in crystal engineering .
    Methodology : DFT calculations (e.g., Gaussian09) predict charge distribution, validated by UV-Vis and fluorescence spectroscopy .

What analytical applications leverage this compound’s unique photophysical properties?

Advanced Research Question

  • Luminescent Sensors : The terbium complex of a structurally analogous compound detects malathion with a limit of detection (LOD) of 0.94 µM in ethanol. Methoxy groups enhance ligand-to-metal energy transfer efficiency .
  • NAD(P)H:Quinone Reductase Inhibition : Ethyl 4-chloro analogs show IC₅₀ values <10 µM, suggesting potential for anticancer research. Activity is assayed via spectrophotometric monitoring of NADPH oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.